molecular formula C10H15NO B3178422 5-methoxy-N,N,2-trimethylaniline CAS No. 56140-35-3

5-methoxy-N,N,2-trimethylaniline

Cat. No. B3178422
CAS RN: 56140-35-3
M. Wt: 165.23 g/mol
InChI Key: DUHTXLPNCFCYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-N,N,2-trimethylaniline is a chemical compound with the molecular formula C10H15NO . It is used in research and has a molecular weight of 165.23 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-N,N,2-trimethylaniline consists of a benzene ring substituted with a methoxy group (OCH3) and a trimethylamine group (N(CH3)2). The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

5-Methoxy-N,N,2-trimethylaniline has a number of physicochemical properties. It has a molecular weight of 165.23 g/mol . Other properties such as melting point, boiling point, solubility, and others are not provided in the search results.

Scientific Research Applications

Fluorescent Zinc Sensors

One notable application of methoxy-substituted derivatives related to 5-methoxy-N,N,2-trimethylaniline is in the development of fluorescent zinc sensors. The introduction of methoxy substituents enhances fluorescence intensity significantly, making these derivatives effective in detecting zinc ions in cells through fluorescence microscopy. This advancement has implications for biological and medical research, where zinc ion detection plays a critical role in understanding cellular processes and disease mechanisms (Mikata et al., 2006).

X-ray Diffraction and DFT Studies

Another research application involves the use of 5-methoxy-N,N,2-trimethylaniline derivatives in studying molecular structures through X-ray diffraction. This approach provides detailed insights into the molecular conformations and intermolecular interactions, essential for understanding the chemical and physical properties of new materials and compounds. Such studies can inform the design and synthesis of novel materials with specific functionalities (Marques et al., 2008).

Antioxidant Activity and Cytoprotective Potency

In the field of pharmacology and toxicology, derivatives of 5-methoxy-N,N,2-trimethylaniline have been explored for their antioxidant activity and cytoprotective effects. These compounds have shown promise in protecting cells from oxidative stress, a key factor in many diseases, including neurodegenerative disorders. The systematic modulation of the molecule's structure has led to the identification of derivatives with significant antioxidant and cytoprotective potency, opening avenues for developing new therapeutic agents (Spadoni et al., 2006).

Psychoactive Substance Metabolism and Pharmacokinetics

Although the initial request excluded information related to drug use and side effects, it is worth noting that the scientific interest in 5-methoxy-N,N,2-trimethylaniline also extends to its metabolism and pharmacokinetics in the context of psychoactive substances. This research is crucial for understanding the safety profiles, mechanisms of action, and potential therapeutic applications of these compounds (Shen et al., 2009).

properties

IUPAC Name

5-methoxy-N,N,2-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-6-9(12-4)7-10(8)11(2)3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHTXLPNCFCYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-methoxy-N,N,2-trimethylaniline
Reactant of Route 2
Reactant of Route 2
5-methoxy-N,N,2-trimethylaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-methoxy-N,N,2-trimethylaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-methoxy-N,N,2-trimethylaniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-methoxy-N,N,2-trimethylaniline
Reactant of Route 6
Reactant of Route 6
5-methoxy-N,N,2-trimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.